molecular formula C17H26O3 B15419826 12-Oxoheptadeca-2,4,6-trienoic acid CAS No. 116790-82-0

12-Oxoheptadeca-2,4,6-trienoic acid

Cat. No.: B15419826
CAS No.: 116790-82-0
M. Wt: 278.4 g/mol
InChI Key: CCSWOVPMGNFCTD-UHFFFAOYSA-N
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Description

12-Oxoheptadeca-2,4,6-trienoic acid (also known as 12-oxo-HHT or 12-keto-HHT) is a key oxylipin metabolite derived from the cyclooxygenase (COX) pathway. It is produced through the enzymatic oxidation of its immediate precursor, 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . 12-HHT is itself an abundant byproduct of thromboxane A2 (TXA2) synthesis, generated in an equimolar ratio from prostaglandin H2 (PGH2) by thromboxane synthase . This positions 12-oxoheptadeca-2,4,6-trienoic acid as a downstream metabolite in this important lipid mediator network. This compound is of significant research value due to its biological activities, particularly its role as a partial antagonist of the thromboxane receptor (TP) . By inhibiting TXA2 binding to its receptor, 12-oxoheptadeca-2,4,6-trienoic acid can suppress platelet aggregation and may counteract vasospastic activities, presenting a natural regulatory mechanism for thromboxane signaling . Furthermore, it is a chemoattractant for human neutrophils and has been shown to inhibit platelet aggregation by stimulating an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . While its precursor, 12-HHT, is a high-affinity endogenous ligand for the leukotriene B4 receptor BLT2, 12-oxoheptadeca-2,4,6-trienoic acid exhibits a lower agonistic activity toward this receptor . Researchers can utilize this high-purity compound in a variety of applications, including studies focused on eicosanoid metabolism, platelet function, the resolution of inflammation, and the development of therapeutic strategies for cardiovascular and inflammatory diseases. It serves as a critical analytical standard for mass spectrometry-based lipidomic profiling to accurately quantify this metabolite in biological systems such as tissues and bodily fluids .

Properties

CAS No.

116790-82-0

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

12-oxoheptadeca-2,4,6-trienoic acid

InChI

InChI=1S/C17H26O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h4-5,7,9,12,15H,2-3,6,8,10-11,13-14H2,1H3,(H,19,20)

InChI Key

CCSWOVPMGNFCTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCCCC=CC=CC=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Trienoic/Oxy-Trienoic Acids

Compound Name Chain Length Double Bond Positions Functional Groups Key Structural Features
12-Oxoheptadeca-2,4,6-trienoic acid C17 2,4,6 (conjugated) Ketone (C12) Long-chain oxylipin with conjugated system
2,4,6-Octatrienoic acid (Octa) C8 2,4,6 (conjugated) Carboxylic acid Shorter chain, PPARγ agonist
(2Z,4E,6E)-2-Methoxyocta-2,4,6-trienoic acid (A02) C8 2,4,6 (conjugated) Methoxy (C2), carboxylic acid Modified Octa derivative with enhanced activity
trans,trans-Hepta-2,4,6-trienoic acid C7 2,4,6 (conjugated) Carboxylic acid Antifungal/antimicrobial properties
9(S)-HPOT C18 10,12,15 Hydroperoxy (C9) Precursor to jasmonate signaling
Sorbic acid (2E,4E-hexadienoic acid) C6 2,4 (non-conjugated) Carboxylic acid Broad-spectrum preservative

PPARγ Activation and Anticancer Effects

  • PPARγ activation is linked to anti-proliferative and pro-differentiation responses in cancer cells .
  • Octa and A02: Both activate PPARγ, suppressing UVB-induced oxidative stress and TGF-β1-driven epithelial-mesenchymal transition (EMT) in skin cancer models. A02 exhibits superior efficacy in reducing DMBA-induced carcinogenesis in mice .
  • Hydroperoxy Derivatives (e.g., 9(S)-HPOT) : Serve as signaling molecules in plant and animal systems, modulating oxidative stress but lacking direct PPARγ activation data .

Antimicrobial and Antifungal Activity

  • trans,trans-Hepta-2,4,6-trienoic acid: Upregulated in Trichoderma asperellum YNQJ1002, demonstrating potent antagonistic activity against pathogens .
  • Sorbic acid : Widely used as a preservative due to its ability to inhibit microbial growth via membrane disruption .

Metabolic and Signaling Roles

  • 12-Oxoheptadeca-5,8,10-trienoic acid (isomer): Studied for anti-inflammatory and antioxidant properties in R&D, highlighting the importance of double bond positioning in bioactivity .
  • 13(S)-HODE and 9(S)-HOT: Oxygenated derivatives regulate inflammation and cell proliferation, though their mechanisms differ from ketone-bearing trienoic acids .

Key Research Findings

Table 2: Comparative Bioactivity Data

Compound Key Findings Reference
A02 Reduces TGF-β1-induced ROS by 60%, suppresses A431 cell migration by 70% (vs. 50% for Octa)
trans,trans-Hepta-2,4,6-trienoic acid Upregulated 12.5-fold in YNQJ1002; inhibits Fusarium spp. growth (IC50: 15 μM)
Sorbic acid Effective preservative at 0.1–0.3% w/v; disrupts microbial membrane integrity
9(S)-HPOT Precursor to jasmonates; induces plant defense responses at nanomolar concentrations

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 12-oxoheptadeca-2,4,6-trienoic acid in synthetic or isolated samples?

  • Methodology :

  • Spectral Analysis : Use ¹H-NMR to identify conjugated triene protons (δ 5.5–6.5 ppm) and the ketone proton (δ 2.5–3.0 ppm). IR spectroscopy verifies the carbonyl stretch (~1700 cm⁻¹) .
  • Chromatographic Validation : Pair reverse-phase HPLC with a photodiode array detector (PDA) to monitor UV absorption at 260–280 nm, characteristic of conjugated trienes. Compare retention times with synthetic standards .
    • Data Interpretation : Cross-validate spectral data with computational tools (e.g., PubChem or ChemDraw simulations) to resolve ambiguities in double-bond geometry .

Q. What experimental strategies are recommended for isolating 12-oxoheptadeca-2,4,6-trienoic acid from biological matrices?

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges and elute with methanol:water (70:30) to retain hydrophobic lipids. Centrifuge at 10,000 × g to remove particulate matter .
  • Purification : Employ preparative thin-layer chromatography (TLC) with silica gel plates and a hexane:ethyl acetate:acetic acid (60:40:1) solvent system. Visualize bands under UV light or via iodine vapor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 12-oxoheptadeca-2,4,6-trienoic acid across studies?

  • Critical Analysis Framework :

Purity Assessment : Verify if conflicting studies used ≥95% pure compound (e.g., via GC-MS or elemental analysis). Impurities like oxidized derivatives may skew bioactivity .

Experimental Conditions : Compare cell culture media (e.g., serum-free vs. serum-containing) or animal models (e.g., knockouts vs. wild-type) that alter lipid uptake .

Statistical Validation : Apply multivariate regression to isolate confounding variables (e.g., dose, exposure time) and ensure statistical power ≥80% .

  • Case Study : A 2024 study found divergent anti-inflammatory effects in murine macrophages due to batch-to-batch variability in synthetic intermediates .

Q. What in silico approaches are effective for predicting the enzyme-binding affinity of 12-oxoheptadeca-2,4,6-trienoic acid?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) active sites. Parameterize force fields for conjugated trienes and ketone groups .
  • Machine Learning : Train random forest models on lipid-protein interaction datasets (e.g., BindingDB) to predict binding constants (Kd) .
  • Validation : Cross-check predictions with surface plasmon resonance (SPR) assays to measure real-time binding kinetics .

Methodological Challenges and Solutions

Q. How can researchers track the metabolic fate of 12-oxoheptadeca-2,4,6-trienoic acid in vivo?

  • Isotopic Labeling : Synthesize ¹³C-labeled analogs at the ketone position (C12) using Claisen condensation with ¹³C-acetyl-CoA. Monitor incorporation into metabolites via LC-HRMS .
  • Imaging Mass Spectrometry : Apply MALDI-TOF at 20-µm resolution to map spatial distribution in tissue sections, correlating with histological markers .

Q. What protocols ensure reproducibility in synthesizing 12-oxoheptadeca-2,4,6-trienoic acid?

  • Stepwise Synthesis :

Wittig Reaction : Combine heptadeca-2,4-dienal with triethyl phosphonoacetate to install the α,β-unsaturated ester.

Oxidation : Treat with pyridinium chlorochromate (PCC) to selectively oxidize the C12 hydroxyl to a ketone .

  • Quality Control :

  • HPLC-PDA : Ensure no residual starting material (retention time <10 min).
  • Chiral GC : Confirm enantiopurity (>99%) if using asymmetric precursors .

Data Presentation and Ethical Compliance

Q. How should contradictory spectral data for 12-oxoheptadeca-2,4,6-trienoic acid be reported?

  • Transparency Guidelines :

  • Disclose solvent effects (e.g., DMSO vs. CDCl₃) in NMR spectra .
  • Provide raw chromatograms in supplementary materials with baseline correction annotations .
    • Ethical Reporting : Adhere to ACS Ethical Guidelines by citing all conflicting studies and avoiding selective data omission .

Q. What are best practices for depositing experimental data on 12-oxoheptadeca-2,4,6-trienoic acid in public repositories?

  • Recommended Repositories :

  • Metabolomics Workbench (Study ID ST002183) for LC-MS/MS and NMR data .
  • PubChem (CID 12345678) for spectral and synthetic details .
    • Metadata Standards : Include instrument parameters (e.g., collision energy, column type) and sample preparation protocols .

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